Dipeptidyl-diphenyl-ethylamine trifluoroacetate, commonly referred to as DPDPE trifluoroacetate, is a synthetic peptide that serves primarily as a selective agonist for the delta-opioid receptor. This compound is a derivative of enkephalins, which are naturally occurring peptides in the body that bind to opioid receptors to modulate pain and other physiological functions. DPDPE trifluoroacetate has garnered attention in pharmacological research due to its potential applications in pain management and its role in studying opioid receptor interactions.
DPDPE trifluoroacetate can be synthesized through various chemical methods, primarily involving solid-phase peptide synthesis. The compound is often studied in laboratories focused on medicinal chemistry and pharmacology, particularly those investigating opioid peptides and their analogs.
DPDPE trifluoroacetate falls under the category of opioid peptides and specifically belongs to the class of delta-opioid receptor agonists. Its classification is significant for understanding its pharmacological properties and potential therapeutic uses.
The synthesis of DPDPE trifluoroacetate typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptide sequences on a solid support. The process generally involves the following steps:
Technical details on specific reaction conditions, including temperatures and reaction times, are crucial for optimizing yield and purity .
The molecular structure of DPDPE trifluoroacetate consists of a pentapeptide chain with specific amino acid residues that confer its activity at the delta-opioid receptor. The structure can be represented as follows:
The trifluoroacetate salt form enhances solubility and stability in biological assays .
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to confirm the identity and purity of synthesized DPDPE trifluoroacetate. Typical results show high purity (>95%) with expected retention times during HPLC analysis .
DPDPE trifluoroacetate participates in various chemical reactions relevant to its function as an opioid receptor agonist:
Technical details regarding these assays include conditions such as receptor expression systems, incubation times, and concentrations used .
DPDPE trifluoroacetate exerts its effects primarily through binding to delta-opioid receptors located in the central nervous system. Upon binding:
Data from pharmacological studies indicate that DPDPE has a higher affinity for delta receptors compared to mu or kappa receptors, making it a valuable tool for studying delta-opioid receptor functions .
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR), which provide insights into functional groups and molecular interactions .
DPDPE trifluoroacetate is utilized extensively in scientific research:
Research continues into modifying DPDPE's structure to enhance efficacy or selectivity for specific opioid receptors .
The quest for receptor-specific opioid ligands began with the isolation of endogenous enkephalins (Tyr-Gly-Gly-Phe-Met/Leu) in 1975, which demonstrated non-selective binding to μ- (MOR), δ- (DOR), and κ-opioid receptors (KOR) [2] [5]. Early linear peptides faced rapid enzymatic degradation (t½ < 2 minutes in plasma), limiting their therapeutic utility. This spurred the development of first-generation analogues featuring D-amino acid substitutions:
The second-generation breakthrough came with cyclic peptide constraints. Bicyclic enkephalin analogues (1980-1982) exploited disulfide bridges or lactam rings to stabilize bioactive conformations. This conformational restriction yielded:
Table 1: Evolution of Synthetic DOR-Targeting Peptides
Generation | Representative Ligand | Key Modifications | DOR Ki (nM) | Metabolic Stability |
---|---|---|---|---|
Endogenous | Leu-enkephalin | H-Tyr-Gly-Gly-Phe-Leu-OH | 14.5 | Minutes |
1st Gen Linear | [D-Ala²]-Leu-enkephalin | D-Ala at position 2 | 8.2 | <30 min |
Early Cyclic | Biphalin | Dimeric enkephalin | 1.4 | Hours |
Optimized Cyclic | DPDPE | Cyclic[D-Pen²,D-Pen⁵] | 3.6 | >4 hours |
DPDPE (cyclic[D-Pen²,D-Pen⁵]enkephalin) emerged in 1983 as the first highly selective DOR agonist (>1000x selectivity over MOR), marking a transformative advance in receptor pharmacology [1] [7]. Its design incorporated three revolutionary elements:1. Disulfide-directed cyclization: The substitution of L-cysteine with D-penicillamine (D-Pen = β,β-dimethylcysteine) at positions 2 and 5 created a 14-atom disulfide-bridged ring. This conformation:- Enforced a type II' β-turn critical for DOR recognition- Eliminated MOR affinity through steric occlusion of the MOR binding pocket- Imparted oxidative stability versus cysteine-containing cyclic peptides [1] [9]
Stereochemical inversion: D-configuration at residue 2 prevented aminopeptidase cleavage while preserving the Tyr¹ pharmacophore orientation. Molecular dynamics simulations confirm D-Pen² allows optimal Tyr¹-D128 hydrogen bonding in DOR’s orthosteric pocket [9].
Charge engineering: The trifluoroacetate (TFA) counterion in DPDPE TFA enhances:
DPDPE’s species-independent binding conservation—from zebrafish to humans—validated DOR’s evolutionary stability and cemented its utility across model organisms [7].
The synthesis of DPDPE TFA exemplified structure-guided opioid pharmacology, integrating three key principles:
A. Conformational Constraint ThermodynamicsCyclization reduced the entropic penalty of receptor binding by pre-organizing the bioactive conformation. Free energy calculations show:
B. Stereochemical PrecisionSystematic screening of stereoisomers revealed absolute requirements:
Table 2: DPDPE Binding Parameters Across Species
Species | DOR Ki (nM) | MOR Ki (nM) | Selectivity (DOR:MOR) | Reference |
---|---|---|---|---|
Human | 3.6 ± 0.4 | >10,000 | >2,700 | [1] |
Rat | 5.2 ± 1.1 | 8,400 ± 900 | >1,600 | [1] |
Mouse | 4.8 ± 0.7 | >10,000 | >2,000 | [7] |
Zebrafish | 12.3 ± 2.5 | N.D. | N/A | [7] |
C. Molecular Recognition EngineeringThe TFA salt form created a charge-transfer complex that stabilized:
These principles established DPDPE TFA as the archetypal DOR-selective pharmacological tool, enabling critical studies of δ-receptor functions in analgesia, mood regulation, and neuroprotection—free from confounding MOR effects [1] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7